molecular formula C8H10ClN3 B1592596 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine CAS No. 939986-64-8

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1592596
CAS No.: 939986-64-8
M. Wt: 183.64 g/mol
InChI Key: DJVYVHPCLCIYDY-UHFFFAOYSA-N
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Description

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine is a chemical compound characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a pyrrolidin-1-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with appropriate chlorinating agents and pyrrolidine under controlled conditions. One common method includes the chlorination of 6-(pyrrolidin-1-yl)pyrimidine using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (Et₃N).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at the chlorine or pyrrolidinyl positions can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine is similar to other pyrimidine derivatives, such as 4-chloropyrimidine and 6-(pyrrolidin-1-yl)pyrimidine. its unique combination of substituents provides distinct chemical and biological properties. These differences can be leveraged to achieve specific outcomes in research and applications.

Comparison with Similar Compounds

  • 4-Chloropyrimidine

  • 6-(Pyridin-1-yl)pyrimidine

  • 4-Methyl-6-(pyrrolidin-1-yl)pyrimidine

  • 4-Bromo-6-(pyrrolidin-1-yl)pyrimidine

Biological Activity

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with a chloro substituent at the 4-position and a pyrrolidinyl group at the 6-position. The molecular formula is C8H10ClN3C_8H_{10}ClN_3, and its structural features may enhance its pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant biological activities, particularly as enzyme inhibitors and in antimicrobial applications. The specific biological activity often depends on the compound's ability to interact with various biological targets, such as enzymes or receptors involved in metabolic pathways.

Key Biological Activities

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial for therapeutic applications.
  • Antimicrobial Activity : Similar pyrimidine derivatives have shown antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. A comparative analysis with similar compounds reveals insights into how structural modifications can influence potency and selectivity.

Compound Name Structure Key Features
4-Chloro-6-(piperidin-1-yl)pyrimidineStructureContains a piperidine ring instead of a pyrrolidine ring
4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidineStructureContains a methylsulfanyl group
4-Amino-6-(2,5-dihydro-pyrrolidinyl)pyrimidineStructureLacks chloro substituent; exhibits different biological properties

The unique combination of functional groups in this compound enhances its reactivity patterns and potential interactions within biological systems compared to other derivatives.

Antimicrobial Activity

In vitro studies have shown that pyrrolidine derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain synthesized alkaloids demonstrated significant inhibition against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that modifications in the pyrrolidine structure can lead to enhanced antimicrobial properties.

Enzyme Inhibition Studies

Recent research focused on the inhibition of NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) has highlighted the importance of structural optimization in achieving high potency. For example, modifications involving the introduction of specific substituents resulted in compounds with nanomolar inhibitory activity . This underscores the relevance of SAR studies in developing effective therapeutic agents based on pyrimidine derivatives.

Properties

IUPAC Name

4-chloro-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVYVHPCLCIYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624601
Record name 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-64-8
Record name 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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